7-Bromo-1H-indazole-3-carbaldehyde
Overview
Description
“7-Bromo-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It’s a derivative of indazole, a heterocyclic compound that’s widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 7th position of the indazole ring and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 225.04 and is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Its boiling point is predicted to be 414.1±25.0 °C, and its density is predicted to be 1.830±0.06 g/cm3 .Scientific Research Applications
Structural and Computational Analysis
The compound 7-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in the structural and computational analysis of intermolecular interactions. Studies using X-ray, FT-IR, FT-Raman, and DFT analyses have highlighted its importance in understanding the nature of hydrogen bonds, π•••π interactions, and the stabilization mechanisms within crystal structures. These insights are vital for designing compounds with desired properties and behaviors in various scientific and industrial applications (Morzyk-Ociepa et al., 2021).
Catalysis and Synthesis
This compound is instrumental in catalysis, particularly in reactions involving copper-catalyzed and palladium-catalyzed processes. It has been used in one-pot, three-component syntheses of 2H-indazoles through copper-catalyzed reactions, highlighting its broad substrate scope and functional group tolerance. Similarly, palladium-catalyzed reactions have leveraged it for the synthesis of 1-aryl-1H-indazoles, demonstrating its versatility and efficiency in facilitating bond formations (Rajesh Kumar et al., 2011); (Cho et al., 2004).
Functional Material Development
This compound has been explored for its potential in the development of functional materials, such as its role in modifying the surface of multi-walled carbon nanotubes (MWCNTs). The modification process involves the introduction of bromo functional groups through 1,3-dipolar cycloaddition, which further enables the covalent connection to polyfluorenes, altering their fluorescence properties. This application is significant for the development of materials with tailored electronic and optical properties (Xu et al., 2007).
Fluorescence and Sensing Applications
Research on this compound has also extended into the field of fluorescence and sensing, where it serves as a building block for designing fluorescent probes. These probes exhibit high selectivity and sensitivity towards specific targets, such as homocysteine, showcasing the compound's potential in biomedical diagnostics and environmental monitoring (Chu et al., 2019).
Supramolecular Chemistry
The versatility of this compound extends into supramolecular chemistry, where its derivatives participate in complex supramolecular interactions. These interactions are crucial for the construction of advanced molecular architectures, enabling the development of new materials and catalysts with highly specific functions (Schulze & Schubert, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
7-Bromo-1H-indazole-3-carbaldehyde, like other indazole derivatives, has been drawing attention in medicinal chemistry as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They are often targets for drugs designed to treat diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, such as kinases, by forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This interaction can lead to the inhibition, regulation, or modulation of the kinase activity, potentially altering cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to affect various pathways due to their potential role as kinase inhibitors . By inhibiting kinases, these compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As a potential kinase inhibitor, it could lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Properties
IUPAC Name |
7-bromo-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQUSSBQJBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695405 | |
Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-89-8 | |
Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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